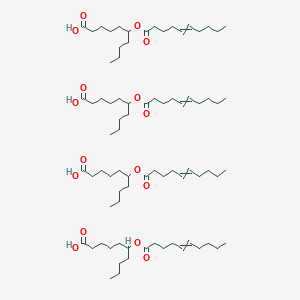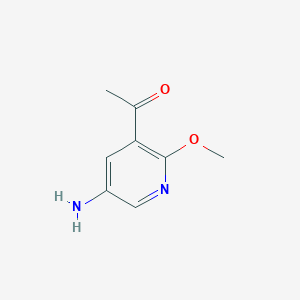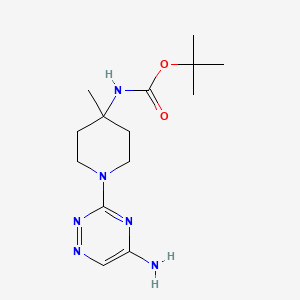
4-Chloro-2-phenyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the fourth position and a phenyl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with chloroacetonitrile under acidic conditions, followed by cyclization to form the triazole ring .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The CuAAC reaction is favored due to its efficiency and regioselectivity . The reaction conditions typically involve the use of copper(I) catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is studied for its potential to interact with biological targets such as enzymes and receptors.
Material Science: Triazole derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1-Phenyl-4-vinyl-1H-1,2,3-triazole: Studied for its electronic properties and potential in organic electronics.
Uniqueness: 4-Chloro-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Eigenschaften
CAS-Nummer |
77896-52-7 |
|---|---|
Molekularformel |
C8H6ClN3 |
Molekulargewicht |
179.60 g/mol |
IUPAC-Name |
4-chloro-2-phenyltriazole |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
WCPZFNHDALKPPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


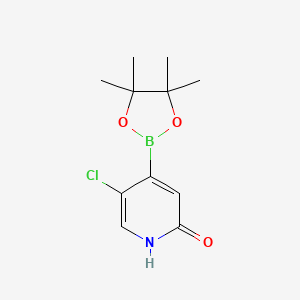
![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
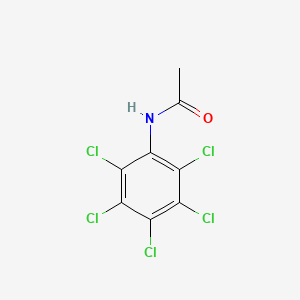
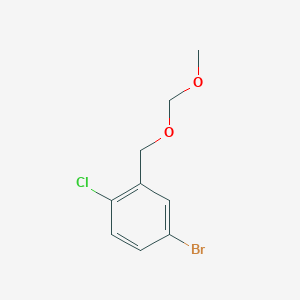


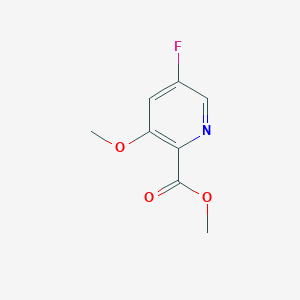
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![3-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl)phenol](/img/structure/B13987302.png)
